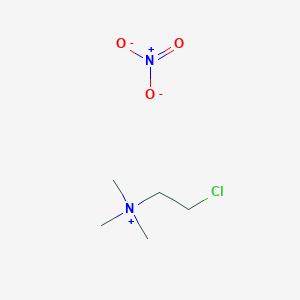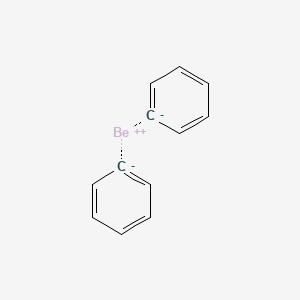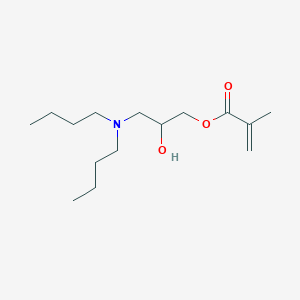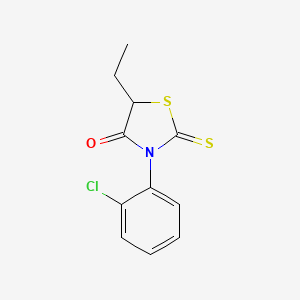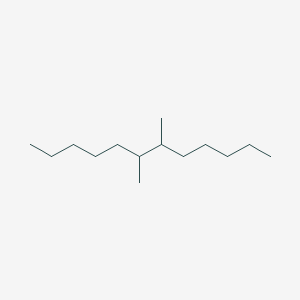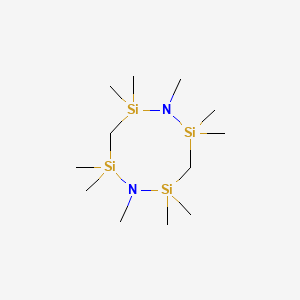
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane is an organosilicon compound known for its unique structural properties. This compound is part of a class of chemicals that are used in various industrial and scientific applications due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane typically involves the reaction of dimethyldichlorosilane with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves the hydrolysis of dimethyldichlorosilane, followed by a series of condensation reactions. The process is optimized to maximize yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Various halogenating agents; reactions are often performed under reflux conditions to ensure complete substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce silanes. Substitution reactions can result in a variety of organosilicon compounds with different functional groups.
科学的研究の応用
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of products from lubricants to sealants.
作用機序
The mechanism of action of 1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its unique structure allows it to interact with biological membranes, potentially altering their properties and affecting cellular functions.
類似化合物との比較
Similar Compounds
Decamethylcyclopentasiloxane: Another organosilicon compound with similar applications but different structural properties.
Hexamethyldisiloxane: A smaller organosilicon compound used in similar industrial applications.
Uniqueness
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane is unique due to its specific arrangement of silicon and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
特性
CAS番号 |
18077-49-1 |
|---|---|
分子式 |
C12H34N2Si4 |
分子量 |
318.75 g/mol |
IUPAC名 |
1,2,2,4,4,5,6,6,8,8-decamethyl-1,5,2,4,6,8-diazatetrasilocane |
InChI |
InChI=1S/C12H34N2Si4/c1-13-15(3,4)11-17(7,8)14(2)18(9,10)12-16(13,5)6/h11-12H2,1-10H3 |
InChIキー |
UVKPONBPLKEDBF-UHFFFAOYSA-N |
正規SMILES |
CN1[Si](C[Si](N([Si](C[Si]1(C)C)(C)C)C)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


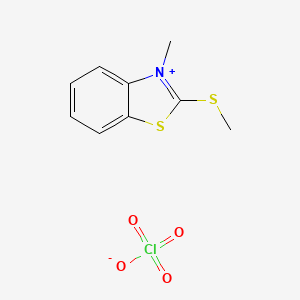


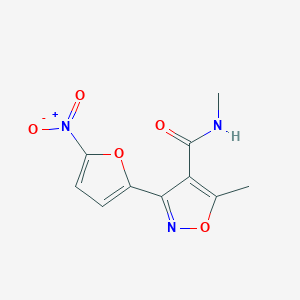
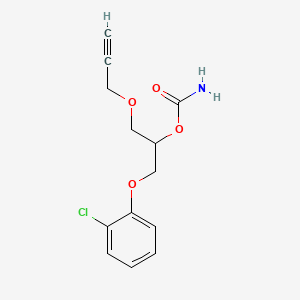
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
